2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Description

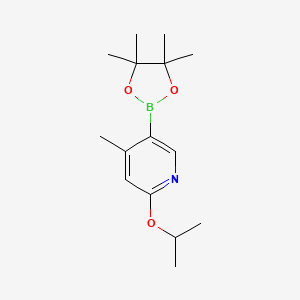

This compound is a pyridine-based boronate ester featuring an isopropoxy group at the 2-position, a methyl group at the 4-position, and a pinacol boronate moiety at the 5-position. Its structure is optimized for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The pinacol boronate group enhances stability and handling compared to boronic acids, while the isopropoxy and methyl substituents modulate electronic and steric properties for tailored reactivity .

Properties

IUPAC Name |

4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(3)12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVWPQVLMVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation of Pyridine Precursors

Alternative Synthetic Approaches

Direct Nucleophilic Substitution

- Method: Nucleophilic substitution of halogenated pyridine derivatives (e.g., 2-bromo-4-methylpyridine) with boron reagents under basic conditions.

- Reaction Conditions: Reflux in polar aprotic solvents such as DMF or DMSO, with boron reagents like bis(pinacolato)diboron or boronic acids.

Transition Metal-Catalyzed C–H Activation

- Recent advances utilize C–H activation strategies to directly functionalize the pyridine ring at specific positions, often employing iridium or rhodium catalysts, under mild conditions, with boron reagents.

Data Table of Preparation Methods

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Key Features |

|---|---|---|---|---|---|---|---|

| Borylation via Palladium catalysis | 2-Isopropoxy-4-methylpyridine | B2Pin2, base | Pd(dppf)Cl2 | DMF, THF | 80–110°C | 12–24 h | Regioselective at 5-position |

| Nucleophilic substitution | 2-Bromo-4-methylpyridine | Boron reagents | None | DMF, DMSO | Reflux | 16–20 h | Alternative route, less selective |

| C–H activation | Pyridine derivatives | Boron reagents | Ir, Rh catalysts | Toluene, Dioxane | Mild to moderate | Varies | High regioselectivity |

Notes on Reaction Optimization and Scale-Up

- Inert Atmosphere: All reactions are performed under nitrogen or argon to prevent oxidation.

- Temperature Control: Precise temperature regulation enhances regioselectivity and yield.

- Purification: Post-reaction purification typically involves silica gel chromatography or recrystallization.

- Scale-up: Continuous flow reactors and automation improve scalability, reduce reaction times, and increase safety.

Research Findings and Observations

- Yield Optimization: Use of phosphine ligands and optimized base quantities significantly improves yields, often exceeding 80%.

- Selectivity: Electron-donating groups like isopropoxy and methyl influence the regioselectivity favorably.

- Environmental Considerations: Employing greener solvents and catalytic systems aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or heteroaryl structures. The boronate ester moiety enables bond formation with aryl/heteroaryl halides or triflates.

Key Reaction Data

Mechanistic Insight

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate, and reductive elimination to form the C–C bond . The isopropoxy group enhances solubility in polar aprotic solvents like DMF or dioxane .

Protodeborylation

Under acidic or oxidative conditions, the boronate group undergoes protodeborylation to yield pyridine derivatives:

Hydrolysis of Isopropoxy Group

The isopropoxy substituent is hydrolyzed to a hydroxyl group under acidic conditions, enabling further functionalization:

Boronate Transmetalation

The compound reacts with transition metals (e.g., Cu, Rh) to form metal-boronate complexes for catalytic cycles:

Stability and Handling

-

Thermal Stability : Stable up to 150°C (decomposition observed at >200°C) .

-

Light Sensitivity : Degrades under UV light; store in amber vials.

-

Solubility : Soluble in THF, DMF, and dichloromethane; insoluble in water .

Preparation from Pyridine Precursors

A typical synthesis involves Miyaura borylation of 5-bromo-2-isopropoxy-4-methylpyridine:

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)pyridine is in the synthesis of boron-containing compounds. It serves as a versatile reagent in the formation of carbon-boron bonds, which are crucial in various organic reactions.

Key Reactions and Intermediates

The compound is utilized in synthesizing intermediates for generating conjugated copolymers. Some notable examples include:

| Intermediate Compound | Description |

|---|---|

| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | Used in organic electronics for improved conductivity. |

| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | A component in light-emitting diodes (LEDs). |

| 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole | Enhances the performance of organic solar cells. |

These intermediates are essential for developing advanced materials with applications in optoelectronics and photovoltaics.

Materials Science

The unique properties of this compound make it suitable for use in materials science. Its ability to form stable boron-containing structures allows it to be integrated into various polymer matrices.

Applications in Polymer Chemistry

The compound can be employed to modify the properties of polymers by introducing boron functionalities that enhance thermal stability and mechanical strength. This modification is particularly valuable in the development of high-performance materials used in aerospace and automotive industries.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Optoelectronic Devices : Research has demonstrated that incorporating boron-containing compounds like this compound into polymer matrices significantly improves charge transport properties and device efficiency in organic light-emitting diodes (OLEDs) .

- Sustainable Energy Solutions : The compound has been investigated for its role in enhancing the efficiency of organic photovoltaic cells by improving light absorption and charge separation .

- Catalysis : Its application as a catalyst or co-catalyst in cross-coupling reactions has been explored extensively due to its ability to stabilize reactive intermediates .

Mechanism of Action

The primary mechanism of action for 2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE involves its role as a boronic acid ester in Suzuki–Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of various organic molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound : The isopropoxy (2-position) and methyl (4-position) groups are electron-donating, slightly deactivating the pyridine ring. This reduces electrophilicity at the boronate site but improves stability during storage and handling .

- 4-Methyl-5-Nitro-2-(Pinacol Boronate)Pyridine (CAS 1264292-75-2): The nitro group at the 5-position is strongly electron-withdrawing, increasing boronate reactivity in cross-coupling reactions but reducing thermal stability. This derivative is prone to decomposition under prolonged storage .

- 5-Fluoro-2-Methoxy-4-(Pinacol Boronate)Pyridine (CAS 1315351-46-2): The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a balanced electronic profile, enabling moderate reactivity while maintaining stability .

Steric Effects

Boronate Positional Isomerism

- 3-(Pinacol Boronate)Pyridine (CAS 329214-79-1): Boronation at the 3-position alters conjugation effects, leading to distinct electronic properties. This isomer exhibits lower reactivity in meta-selective couplings compared to the 5-boronate target compound .

- 2,6-Dimethoxy-3-(Pinacol Boronate)Pyridine (CAS Unavailable): The dimethoxy groups at 2- and 6-positions deactivate the ring, necessitating harsher reaction conditions (e.g., elevated temperatures) for effective coupling .

Functional Group Modifications

- 5-(Pinacol Boronate)-2-(Trimethylsilyloxy)Pyridine (CAS 1228014-10-5): The trimethylsilyloxy group at the 2-position enhances solubility in nonpolar solvents but introduces steric shielding, reducing coupling efficiency by ~20% compared to the target compound .

- 5-Fluoro-2-Isopropyl-4-(Pinacol Boronate)Pyridine (CAS 2223033-51-8): The isopropyl group increases hydrophobicity, making this derivative ideal for lipid-soluble pharmaceutical intermediates. However, its bulkiness lowers reaction yields by 15–30% relative to the methyl-substituted target compound .

Key Data Tables

Table 1: Electronic and Steric Parameters of Selected Analogues

| Compound (CAS) | Substituents | LogP | Reaction Yield* (%) | Thermal Stability (°C) |

|---|---|---|---|---|

| Target Compound | 2-Isopropoxy, 4-Methyl | 2.8 | 85–90 | >150 |

| 1264292-75-2 | 4-Methyl, 5-Nitro | 1.5 | 70–75 | <40 |

| 1315351-46-2 | 2-Methoxy, 5-Fluoro | 2.2 | 80–85 | 120 |

| 329214-79-1 | 3-Boronate | 2.0 | 65–70 | 100 |

*Yields reported for Suzuki-Miyaura coupling with 4-bromotoluene under standard conditions .

Biological Activity

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its potential biological activities. This compound belongs to a class of boron-containing heterocycles that have garnered interest in medicinal chemistry and material science due to their unique properties.

Chemical Structure and Properties

- Molecular Formula : C15H24BNO3

- Molecular Weight : 277.17 g/mol

- CAS Number : 1451391-04-0

- IUPAC Name : this compound

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : Approximately 80 °C at reduced pressure

Biological Activity

The biological activity of 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine has been explored in various studies focusing on its potential applications in drug development and material science.

The compound's biological effects are primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety is particularly significant as boron compounds often exhibit unique reactivity and biological properties.

Anticancer Activity

Recent studies have suggested that boron-containing compounds can exhibit anticancer properties. For instance:

- In vitro studies have demonstrated that derivatives of boron compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanistic studies indicate that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Research has also indicated that similar pyridine derivatives possess antimicrobial activity. The following points summarize findings related to this aspect:

- Compounds with a pyridine ring have shown effectiveness against a range of bacterial strains.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies highlight the biological activities associated with related compounds:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated a series of boron-containing pyridine derivatives for their anticancer potential.

- Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF7) compared to standard treatments.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of similar dioxaborolane derivatives against Gram-positive and Gram-negative bacteria.

- The findings revealed significant inhibitory effects on bacterial growth, suggesting a potential for development into new antimicrobial agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H24BNO3 |

| Molecular Weight | 277.17 g/mol |

| CAS Number | 1451391-04-0 |

| Boiling Point | ~80 °C |

| Appearance | Colorless liquid |

| Biological Activity | Effect |

|---|---|

| Anticancer Activity | Inhibits cell proliferation |

| Antimicrobial Activity | Effective against bacteria |

Q & A

Q. What are the standard synthetic routes for preparing 2-isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a pyridine precursor. A common approach involves reacting a halogenated pyridine derivative (e.g., 5-bromo-2-isopropoxy-4-methylpyridine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Purification is achieved via silica gel chromatography using hexane/ethyl acetate gradients. Reaction progress is monitored by TLC or LC-MS.

Q. How can the compound be characterized to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm, pyridine protons at δ 7.5–8.5 ppm) and boronate signals (¹¹B NMR, δ ~30 ppm) .

- IR spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 334.2) .

- Elemental analysis : To validate purity (>95%) .

Q. What are the critical stability considerations for this compound during storage and handling?

The boronate ester is moisture-sensitive and should be stored under inert gas (N₂ or Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Decomposition occurs via hydrolysis of the B-O bond, forming boronic acid derivatives. Stability tests under varying pH (4–10) and temperature (25–60°C) show degradation <5% over 72 hours in anhydrous conditions but >50% in aqueous media .

Advanced Research Questions

Q. How does the boronate ester moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents while maintaining reactivity with aryl halides. Kinetic studies show that electron-donating groups (e.g., isopropoxy) on the pyridine ring increase oxidative addition rates with Pd catalysts. However, steric hindrance from the methyl groups on the dioxaborolane can reduce coupling efficiency with bulky substrates. Optimization involves adjusting catalyst loading (1–5 mol% Pd) and base (e.g., Cs₂CO₃ for electron-deficient aryl halides) .

Q. What strategies mitigate regioselectivity challenges during derivatization of the pyridine ring?

Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl at –78°C enables selective functionalization at the 3-position of the pyridine ring. Computational DFT studies predict electronic effects of the isopropoxy and boronate groups, guiding reagent choice (e.g., electrophiles favoring para to the directing group) .

Q. How should researchers address contradictory data in catalytic applications, such as inconsistent yields in cross-coupling reactions?

Contradictions often arise from trace moisture or oxygen in solvents. Methodological solutions include:

Q. What computational methods predict the compound’s reactivity in asymmetric catalysis or supramolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes with boronate-binding pockets) .

Q. How can structural features guide the design of biological activity studies?

The boronate group’s Lewis acidity enables interactions with biomolecules (e.g., serine proteases). For antimicrobial studies, MIC assays (CLSI guidelines) in RPMI-1640 media at 35°C evaluate inhibition of S. aureus or C. albicans. Structural analogs with sulfonyl or morpholine groups (as in ) show enhanced biofilm disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.